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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine
CAS No.: 164219-72-1
Cat. No.: B062680

Get Quote

Technical Guide: 4-Benzoyl-3-nitropyridine

Molecular Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

4-Benzoyl-3-nitropyridine (IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a highly
functionalized pyridine derivative characterized by an electron-deficient core.[1] It serves as a
“linchpin® intermediate in medicinal chemistry, primarily utilized to access 3-amino-4-
benzoylpyridine via nitro-group reduction.[1] This amino-ketone motif is the requisite precursor
for the Friedlander-type synthesis of 1,6-naphthyridines, pyrido[3,4-blindoles, and
diazanaphthalene derivatives—scaffolds frequently observed in kinase inhibitors, anthelmintics,
and microtubule-targeting agents.

Key Physicochemical Properties
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Property Data Note

Formula C12HsN20s3

MW 228.21 g/mol

Appearance Yellow crystalline solid Nitro/conjugation induced color
Highly

) Pyridine N + Nitro group
Electronic State ) )
deplete ring density

-deficient
Electrophilic at C-2/C-6; Prone to nucleophilic aromatic
Reducible ( substitution (

Reactivity

) )

Structural & Conformational Analysis

The reactivity of 4-benzoyl-3-nitropyridine is dictated by the ortho-effect between the nitro

group at C-3 and the benzoyl moiety at C-4.[1]

Steric & Electronic Environment[1]

Torsional Strain: The steric repulsion between the nitro group's oxygen atoms and the
carbonyl/phenyl group prevents the molecule from achieving planarity. The phenyl ring and
the pyridine ring are twisted relative to the carbonyl linker to minimize

strain.

Electronic Deactivation: The pyridine ring is deactivated by both the endocyclic nitrogen and
the electron-withdrawing nitro group (

).[1] This makes the ring highly susceptible to nucleophilic attack (e.g., by hydride or
alkoxides) but resistant to electrophilic substitution.

Carbonyl Reactivity: The carbonyl carbon is exceptionally electrophilic due to the electron-
withdrawing nature of the adjacent 3-nitropyridine ring.

Graphviz: Structural Logic & Reactivity Flow

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b062680/docs?utm_src=pdf-body#4-benzoyl-3-nitropyridine-molecular-structure
https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzoylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzoylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the electronic pressure points and the steric "twist" driving its

reactivity.
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Figure 1: Structural logic map highlighting the interplay between the electron-withdrawing nitro
group and the steric bulk of the benzoyl moiety.[1]

Synthetic Pathways

Synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the incompatibility of the nitro
group with organolithium reagents.[1] Two robust pathways are recommended: the Oxidative
Route (from benzyl precursors) and the Acylation Route (via acid chlorides).[1]

Protocol A: The Oxidative Route (Recommended for Lab
Scale)

This route avoids harsh Lewis acids and uses 4-benzyl-3-nitropyridine as the stable precursor.

[1]

Precursor Synthesis:

 Nitration: Nitration of 4-benzylpyridine (or its N-oxide) yields 4-benzyl-3-nitropyridine.[1]
o Oxidation: Benzylic oxidation converts the methylene group to a ketone.[1]

Step-by-Step Methodology:
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Reagents: 4-Benzyl-3-nitropyridine (1.0 eq),

(3.0 eq) or
(Jones Reagent), Acetone/Water (1:1).[1]

Reaction: Dissolve substrate in solvent. Add oxidant portion-wise at 0°C to control exotherm.

[1]

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of benzylic

).[1]

Workup: Filter manganese dioxide precipitate through Celite. Extract filtrate with
Dichloromethane (DCM).[1]

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The Friedel-Crafts Acylation (Scalable)

Direct acylation of benzene using 3-nitroisonicotinoyl chloride.[1]

Step-by-Step Methodology:

Activation: Convert 3-nitroisonicotinic acid to the acid chloride using Thionyl Chloride (

) at reflux (2 hrs). Remove excess
under vacuum.[1]

Acylation: Suspend the crude acid chloride in dry Benzene (acts as solvent and reagent).[1]
Catalysis: Add Aluminum Chloride (

, 1.2 eq) portion-wise at 5°C.

Completion: Reflux for 3 hours. The pyridine ring is deactivated, but the highly reactive acid
chloride permits attack on the benzene solvent.

Quench: Pour onto crushed ice/HCI. Extract with Ethyl Acetate.[1][2]
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Quantitative Comparison of Routes

Acylation Route (Path B)

Metric Oxidative Route (Path A) (]

Starting Material 4-Benzylpyridine 3-Nitroisonicotinic acid

Step Count 2 (Nitration + Oxidation) 2 (Chlorination + FC)

Yield 65-75% 50-60%

Safety Profile Moderate (Oxidants) Low (Thionyl Chloride/AICl3)
Scalability High Medium (Waste generation)

Applications in Drug Development

The primary utility of 4-benzoyl-3-nitropyridine lies in its reduction to 3-amino-4-
benzoylpyridine.[1] This intermediate undergoes "molecular origami” to form fused tricyclic
systems.[1]

The Friedlander Condensation Pathway

Reduction of the nitro group yields an amine positioned ortho to the benzoyl ketone. This sets
the stage for condensation with ketones, aldehydes, or urea to form 1,6-naphthyridines or
pyrido[3,4-d]pyrimidines.

Mechanism:
e Reduction:

or
reduces
to

1]

» Condensation: The amine attacks a second carbonyl reagent (e.g., cyclohexanone).[1]
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e Cyclization: The internal benzoyl ketone undergoes aldol-type condensation to close the ring.

[1]

Graphviz: Synthetic Utility Workflow
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Figure 2: The "Hub and Spoke" utility of the scaffold, linking the nitro-ketone precursor to three
distinct classes of bioactive heterocycles.
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e Patent CN1115755A:Method for preparing 3-aminopyridines from 3-nitropyridines.[1]
Detailed industrial reduction protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
o 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

e To cite this document: BenchChem. [4-Benzoyl-3-nitropyridine molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062680/docs#4-benzoyl-3-nitropyridine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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